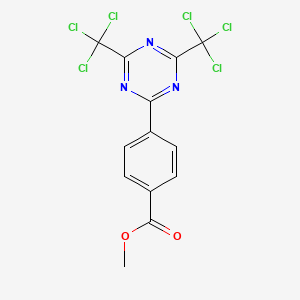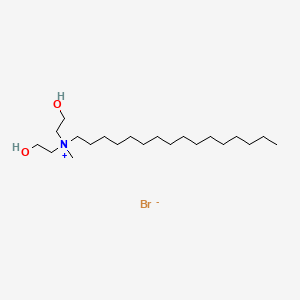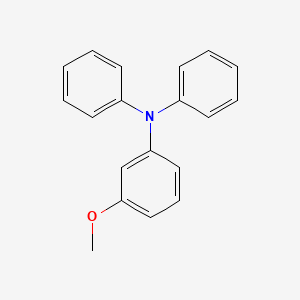
3-Methoxy-N,N-diphenylaniline
Descripción general
Descripción
3-Methoxy-N,N-diphenylaniline is a chemical compound with the CAS Number 20588-62-9 . It has a molecular weight of 275.34400 and a molecular formula of C19H17NO . The compound is a solid in form .
Synthesis Analysis
The synthesis of 3-Methoxy-N,N-diphenylaniline involves several steps. The synthetic route includes the use of 3-Chloroanisole, Diphenylamine, and Iodobenzene . The synthesis process has been reported in various literature .Molecular Structure Analysis
The molecular structure of 3-Methoxy-N,N-diphenylaniline is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .Chemical Reactions Analysis
The chemical reactions involving 3-Methoxy-N,N-diphenylaniline are complex and involve various mechanisms. The reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates have been discussed in the literature .Physical And Chemical Properties Analysis
3-Methoxy-N,N-diphenylaniline has a density of 1.126g/cm3, a boiling point of 130-135ºC0.6 mm Hg (lit.), and a flash point of >230 °F . The compound is a solid in form .Aplicaciones Científicas De Investigación
Fluorescent Labeling of Proteins
3-Methoxy-N,N-diphenylaniline and its derivatives have been used in the fluorescent labeling of proteins. For example, 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) reacts with primary amino groups to form fluorescent products, providing a method for intense immunofluorescent staining in antibodies (Weigele, de Bernardo, & Leimgruber, 1973).
Optoelectronic Device Applications
Polymers containing methoxy-substituted triphenylamine, such as poly [N,N-diphenyl-4-methoxyphenylamine-40,400-diyl] (PMeOTPA), exhibit high blue light fluorescence and good thermal stability. These polymers are used in various optoelectronic devices due to their electrochromic characteristics and p-type characteristics in field-effect transistors (Hongzheng Chen, Wang, & Chiu, 2008).
Gas Permeability and Metal-Induced Gelation
Diphenylacetylene derivatives, such as those with methoxy groups, have applications in the creation of high-molecular-weight polymers with properties like gas permeability and metal-induced gelation. These materials form non-covalent intermolecular bonds through metal–ligand interactions, useful in selective membranes and gels (Sakaguchi, Tsuzuki, Masuda, & Hashimoto, 2014).
Improved Hole Mobility in Semiconductors
Triphenylamine derivatives with methoxy and methyl groups have been synthesized to investigate their impact on hole mobility in amorphous organic semiconductors. The presence of these substituents led to increased hole mobility, revealing their potential in enhancing the performance of organic electronic devices (Mimaitė et al., 2015).
Synthesis of Fluorinated Heterocyclic Amino Acids
Derivatives of 3-Methoxy-N,N-diphenylaniline have been used in the synthesis of novel cyclic fluorinated beta-amino acids, which hold potential as building blocks in medicinal chemistry. These compounds are valuable in the development of new pharmaceuticals and research chemicals (Van Hende et al., 2009).
Solid State Dye Sensitizer Solar Cells
Carbazole-based hole transporting materials (HTMs) derived from methoxy-substituted diphenylamine have been synthesized for use in solid state dye sensitizer solar cells (DSSCs). The presence of methoxy groups influences the thermal, electronic, and electrochemical properties of these HTMs, enhancing the photovoltaic performance of the cells (Degbia et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
3-methoxy-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-21-19-14-8-13-18(15-19)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIPGWFTBPVNBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563576 | |
| Record name | 3-Methoxy-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20588-62-9 | |
| Record name | 3-Methoxy-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxytriphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611292.png)
![4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile](/img/structure/B1611293.png)



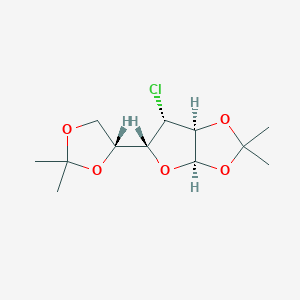
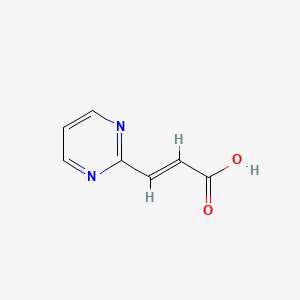

![2'-Hydroxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1611307.png)
